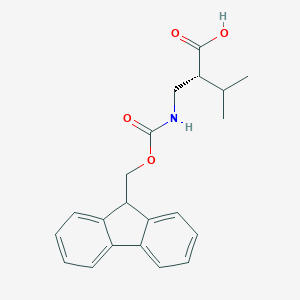

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid

描述

®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. This compound is of significant interest in the field of organic chemistry due to its applications in peptide synthesis and its role as an intermediate in the preparation of various bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid using the Fmoc group. This can be achieved through the mixed anhydride method or the acid chloride method. In the mixed anhydride method, the amino acid is reacted with isobutoxycarbonyl chloride (IBC-Cl) in the presence of a base, followed by the addition of sodium azide (NaN3) to form the Fmoc-protected amino acid . The acid chloride method involves the reaction of the amino acid with Fmoc-Cl in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

化学反应分析

Types of Reactions

®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Piperidine is commonly used to remove the Fmoc group.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized forms of the compound.

科学研究应用

®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid has several scientific research applications:

Chemistry: It is widely used in peptide synthesis as a protected amino acid building block.

Biology: The compound is used in the synthesis of peptides and proteins for biological studies.

Medicine: It serves as an intermediate in the synthesis of bioactive peptides and pharmaceutical compounds.

Industry: The compound is used in the production of various fine chemicals and specialty materials.

作用机制

The mechanism of action of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions. This protection-deprotection strategy is crucial for the stepwise assembly of peptides and proteins.

相似化合物的比较

Similar Compounds

(S)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.

Fmoc-protected amino acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine and Fmoc-lysine.

Uniqueness

®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its stability and ease of removal under mild conditions make it a preferred choice for protecting amino groups in complex synthetic pathways.

生物活性

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid, commonly referred to as Fmoc-D-Asp(OtBu)-OH, is a compound with significant relevance in biochemical research and pharmaceutical applications. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its utility in peptide synthesis and drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO6, with a molecular weight of 411.5 g/mol. The presence of the Fmoc group allows for temporary protection of amino groups during peptide synthesis, making it a valuable intermediate in the production of bioactive peptides.

Biological Activity Overview

The biological activity of Fmoc-D-Asp(OtBu)-OH can be attributed to its interactions with various biological targets. Compounds with similar structures have been shown to exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Research indicates that fluorenone derivatives exhibit antimicrobial properties against various bacterial strains. For instance, derivatives have been synthesized that inhibit the growth of Mycobacterium tuberculosis and other pathogens .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have highlighted its potential as an inhibitor of enoyl acyl carrier protein reductase (InhA), crucial for fatty acid biosynthesis in bacteria .

- Antiproliferative Effects : Some derivatives have shown promise as antiproliferative agents, particularly in cancer research. The introduction of specific functional groups has been linked to enhanced activity against cancer cell lines .

The mechanism through which this compound exerts its effects involves several biochemical pathways:

- Binding Affinity : The Fmoc group enhances the compound's binding affinity to target proteins or enzymes, facilitating effective inhibition or activation of biological pathways .

- Structural Modulation : Variations in substituents on the fluorenone core can significantly affect the compound's biological activity. For instance, modifications can improve solubility and permeability across cellular membranes, enhancing bioavailability .

- Peptide Synthesis : The compound's role as a protecting group in peptide synthesis allows for the precise construction of peptides that may exhibit specific biological activities upon deprotection .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of fluorenone derivatives:

These findings underscore the versatility and potential applications of this compound in drug discovery.

属性

IUPAC Name |

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)18(20(23)24)11-22-21(25)26-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHQNPPGMKCPTP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471539 | |

| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501331-02-8 | |

| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。